3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Antioxidant activity DPPH assay Structure-activity relationship

3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (C8H6BrN3OS, MW 272.12) is a heterocyclic building block belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one family. It uniquely combines three reactive features on the quinazolinone scaffold: an N3-amino group enabling condensation-driven heterocycle formation, a C6-bromine atom serving as a cross-coupling handle and pharmacophoric modulator, and a C2-thioxo group contributing distinct electronic properties compared to oxo analogs.

Molecular Formula C8H6BrN3OS
Molecular Weight 272.12
CAS No. 314021-00-6
Cat. No. B2585469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS314021-00-6
Molecular FormulaC8H6BrN3OS
Molecular Weight272.12
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)N
InChIInChI=1S/C8H6BrN3OS/c9-4-1-2-6-5(3-4)7(13)12(10)8(14)11-6/h1-3H,10H2,(H,11,14)
InChIKeyFZSAASAGUXWPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 314021-00-6): A Dual-Functional Synthetic Intermediate for Fused Quinazoline Libraries


3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (C8H6BrN3OS, MW 272.12) is a heterocyclic building block belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one family. It uniquely combines three reactive features on the quinazolinone scaffold: an N3-amino group enabling condensation-driven heterocycle formation, a C6-bromine atom serving as a cross-coupling handle and pharmacophoric modulator, and a C2-thioxo group contributing distinct electronic properties compared to oxo analogs [1]. This compound has been employed as a key intermediate in the construction of fused heterocyclic systems including 1,3,4-thiadiazino[2,3-b]quinazolines, where the presence or absence of the 6-bromo substituent generates homologous pairs for direct pharmacological comparison [2].

Why 3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cannot Be Replaced by Generic In-Class Analogs


Within the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, substituting the 6-bromo substituent with hydrogen, iodo, or other halogens, or replacing the N3-amino group with aryl/alkyl groups, produces compounds with fundamentally altered biological activity profiles and synthetic utility. Direct comparative evidence shows that the 6-bromo substitution can reduce antioxidant DPPH scavenging potency by approximately 8-fold relative to the des-bromo analog (IC50 1.520 vs. 0.191 mM) [1], while bromo-substituted thioxoquinazolinones have been reported to exhibit superior antimicrobial and anti-inflammatory activities compared to their iodo-substituted counterparts [2]. Furthermore, the N3-amino group is essential for the condensation reactions that yield fused heterocyclo-quinazoline libraries; N3-aryl or N3-alkyl analogs lack this synthetic versatility [3]. These structure-activity divergences mean that procurement of the non-brominated or differently substituted analog will not recapitulate the same experimental outcomes.

Quantitative Differentiation Evidence: 3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one vs. Structural Analogs


DPPH Radical Scavenging: 6-Bromo Substitution Reduces Antioxidant Potency by ~8-Fold vs. Des-Bromo Analog

In a comparative study of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, compound 3b, which incorporates the 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, exhibited dramatically reduced DPPH free radical scavenging activity (IC50 = 1.520 ± 0.039 mM; equivalent to 0.161 ± 0.016 mg/mL) compared to the des-bromo analog 3a (IC50 = 0.191 ± 0.011 mM; equivalent to 0.068 ± 0.004 mg/mL), representing an approximately 8-fold decrease in potency [1]. This demonstrates that the 6-bromo substituent is not a neutral replacement at this position but profoundly modulates the electron-donating capacity of the quinazolinone scaffold relevant to radical stabilization.

Antioxidant activity DPPH assay Structure-activity relationship Quinazolinone SAR

Halogen-Dependent Bioactivity: Bromo-Substituted Thioxoquinazolinones Outperform Iodo Analogs in Antimicrobial and Anti-Inflammatory Assays

In a head-to-head class-level comparison of eighteen 5-phenyl-3-(substituted-thioxoquinazolinonyl)isoxazoles, derivatives bearing bromo-substituted thioxoquinazolinone moieties consistently exhibited superior antimicrobial, anthelmintic, analgesic, and anti-inflammatory activities compared to their iodo-substituted counterparts [1]. This halogen-dependent activity trend indicates that the 6-bromo substituent in the target compound may confer a measurably different pharmacological profile than replacement with iodine at the same position, with bromo derivatives showing 'excellent' activity relative to iodo derivatives across multiple biological endpoints.

Antimicrobial activity Anti-inflammatory Halogen SAR Isoxazole conjugates

Synthetic Versatility: The N3-Amino Group Enables Direct Construction of Fused Heterocyclic Libraries Not Accessible from N3-Aryl Analogs

The N3-amino group in the target compound serves as a critical synthetic handle for condensation with carboxylic acids, isothiocyanates, and aldehydes to directly construct fused heterocyclic systems including 1,3,4-thiadiazino[2,3-b]quinazolines, thiazolo[2,3-b]quinazolines, and tetrazino[2,3-b]quinazolin-6-ones [1][2]. The Santagati group explicitly employed both the 6-bromo and des-bromo N3-amino precursors to generate homologous pairs of thiadiazinoquinazoline derivatives (compounds 7, 9, 9a, 12, 12a, and 13), enabling direct paired pharmacological screening of bromo vs. non-bromo analogs within the same fused scaffold [2]. N3-aryl or N3-alkyl 2-thioxoquinazolinones lack this amino functionality and cannot undergo the same condensation-driven heteroannulation reactions, fundamentally limiting their downstream derivatization scope.

Fused heterocycle synthesis Thiadiazinoquinazoline Synthetic intermediate Cyclocondensation

Antiviral Activity of 6-Bromoquinazolinone Scaffold: N3-Substituted Derivatives Inhibit VZV and HCMV Replication at Low Micromolar Concentrations

Isoxazolidine conjugates of N3-substituted 6-bromoquinazolinones demonstrated inhibition of varicella-zoster virus (VZV) replication against both thymidine kinase wild-type (TK+) and deficient (TK−) strains with EC50 values in the 5.4–13.6 μM range, and inhibition of human cytomegalovirus (HCMV) with EC50 values in the 8.9–12.5 μM range [1]. This antiviral activity is scaffold-dependent, requiring the 6-bromo substituent on the quinazolinone core for the reported potency; the synthetic route utilizes 6-bromo-2-vinyl-3H-quinazolin-4-ones as key intermediates derived from the 6-bromoquinazolinone framework [1].

Antiviral activity Varicella-zoster virus Human cytomegalovirus 6-Bromoquinazolinone

6-Bromoquinazolinone Core as a COX-2 Inhibitory Pharmacophore: SAR Identifies Potent and Selective Inhibitors

An extensive structure-activity relationship study on 6-bromoquinazolinone derivatives identified several compounds as potent and selective cyclooxygenase-2 (COX-2) inhibitors, with activity confirmed through Western blot analysis of COX-2, iNOS, and ICAM-1 expression in human keratinocyte NCTC-2544 cells [1]. Derivatives 7, 9, 10, and 12 acted as potent dual or triple inhibitors of COX-2, iNOS, and ICAM-1 expression. The 6-bromo substituent was a fixed structural feature throughout the SAR exploration, distinguishing this series from non-halogenated quinazolinone COX inhibitors that may exhibit different selectivity profiles [1].

COX-2 inhibition Anti-inflammatory Quinazolinone SAR 6-Bromo pharmacophore

Metal Complexation Potential: 3-Amino-2-thioxoquinazolinone Derivatives as Ligands for Rh(III), Ru(III), and Ag(I) with Antimicrobial Applications

Derivatives of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been investigated as ligands for the synthesis of Rh(III), Ru(III), and Ag(I) coordination complexes with demonstrated antimicrobial activity [1]. The presence of both the N3-amino group (a potential coordination site) and the C2-thioxo sulfur atom (a soft donor for transition metals) provides a bidentate or bridging coordination motif not available in N3-aryl/alkyl analogs or in 2-oxo-quinazolinones. The 6-bromo substituent on the target compound offers an additional electron-withdrawing modulation of the ligand's electronic properties, which can influence metal-binding affinity and the resultant complex stability and bioactivity.

Metal complexes Antimicrobial Rhodium Ruthenium Silver Quinazolinone ligands

Optimal Research and Procurement Scenarios for 3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one


Parallel Synthesis of Bromo/Des-Bromo Fused Quinazoline Libraries for Paired Pharmacological Screening

The Santagati group's established protocol uses both 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (2) and its des-bromo analog to generate homologous pairs of 1,3,4-thiadiazino[2,3-b]quinazoline derivatives for direct comparative pharmacological evaluation [1][2]. Procurement of the 6-bromo variant is essential for this experimental design, as the paired bromo/non-bromo derivative sets allow researchers to isolate the contribution of the C6-bromine atom to target binding, pharmacokinetics, and efficacy within an otherwise identical fused heterocyclic framework [2].

Antiviral Drug Discovery Targeting VZV and HCMV via N3-Functionalized 6-Bromoquinazolinone Scaffolds

The 6-bromoquinazolinone core has demonstrated validated antiviral activity against varicella-zoster virus (EC50 5.4–13.6 μM) and human cytomegalovirus (EC50 8.9–12.5 μM) when elaborated into N3-substituted isoxazolidine conjugates [3]. The target compound, bearing both the critical 6-bromo substituent and an N3-amino handle for further derivatization, serves as an ideal starting material for expanding this antiviral chemotype through N3-acylation, Schiff base formation, or 1,3-dipolar cycloaddition strategies [3].

COX-2-Targeted Anti-Inflammatory Agent Development Using 6-Bromoquinazolinone Pharmacophore

Extensive SAR studies have validated the 6-bromoquinazolinone scaffold as a productive pharmacophore for COX-2 inhibition with ancillary suppression of iNOS and ICAM-1 expression in human keratinocytes [4]. The target compound provides the 6-bromo-2-thioxo-quinazolinone core, which can be further elaborated at the N3-amino position to generate focused libraries for optimizing COX-2 potency, isoform selectivity, and cellular anti-inflammatory activity as measured by Western blot quantification of downstream protein expression [4].

Transition Metal Complexation Studies for Antimicrobial Metallodrug Discovery

The N3-amino and C2-thioxo donor atoms, combined with the electron-withdrawing 6-bromo substituent, make this compound a distinctive ligand candidate for Rh(III), Ru(III), and Ag(I) coordination chemistry with potential antimicrobial applications [5]. The 6-bromo group electronically tunes the ligand field strength, which can modulate metal-binding constants and the resultant complex geometry, stability, and bioactivity—a level of tunability not available when using the des-bromo analog [5].

Quote Request

Request a Quote for 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.